C-[2-(3-Methyl-4-nitro-phenyl)-thiazol-4-YL]-methylamine
Overview
Description
- C-[2-(3-Methyl-4-nitro-phenyl)-thiazol-4-YL]-methylamine is a chemical compound with the following properties:
- Molecular Formula : C₁₁H₁₁N₃O₂S
- Molecular Weight : 249.29 g/mol
- IUPAC Name : 2-(3-methyl-4-nitrophenyl)-4-thiazolemethanamine
Synthesis Analysis
- Nitro compounds can be prepared in several ways. One common method involves the direct substitution of hydrocarbons with nitric acid:
- RH + HONO₂ → RNO₂ + H₂O
- Another route is displacement reactions with nitrite ions:
- RX + NO⁻₂ → RNO₂ + X⁻
- Additionally, primary amines can be oxidized to form nitro compounds:
- RNH₂ ⟶[O] RNO₂
Molecular Structure Analysis
- The molecular structure of C-[2-(3-Methyl-4-nitro-phenyl)-thiazol-4-YL]-methylamine consists of a thiazole ring with a methylamine substituent and a nitro group. The nitro group is electron-withdrawing, affecting the overall reactivity of the compound.
Chemical Reactions Analysis
- Nitro compounds participate in various reactions, including electrophilic substitutions and reduction reactions. For example, they can undergo nucleophilic substitution, reduction to amines, and coupling reactions.
Physical And Chemical Properties Analysis
- Boiling Point : Nitro compounds generally have higher boiling points than ketones of similar molecular weight.
- Solubility : Nitromethane has low water solubility, while 2-propanone is completely miscible with water.
Safety And Hazards
- Nitro compounds can be hazardous due to their reactivity and potential explosive properties. Proper handling and storage are essential.
Future Directions
- Further research could explore the biological activity, pharmacological potential, and synthetic modifications of this compound.
properties
IUPAC Name |
[2-(3-methyl-4-nitrophenyl)-1,3-thiazol-4-yl]methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2S/c1-7-4-8(2-3-10(7)14(15)16)11-13-9(5-12)6-17-11/h2-4,6H,5,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXKBIKIKOSCAII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NC(=CS2)CN)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10723011 | |
Record name | 1-[2-(3-Methyl-4-nitrophenyl)-1,3-thiazol-4-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10723011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
C-[2-(3-Methyl-4-nitro-phenyl)-thiazol-4-YL]-methylamine | |
CAS RN |
885280-61-5 | |
Record name | 2-(3-Methyl-4-nitrophenyl)-4-thiazolemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885280-61-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[2-(3-Methyl-4-nitrophenyl)-1,3-thiazol-4-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10723011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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